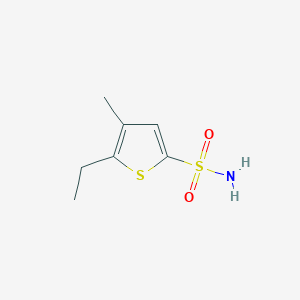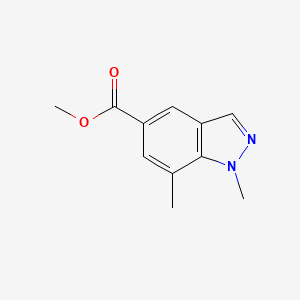![molecular formula C12H15FN2 B8347034 [2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine CAS No. 1644-64-0](/img/structure/B8347034.png)
[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluoro-substituted indole ring, which can enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoroindole, which can be obtained through the Fischer indole synthesis using phenylhydrazine and fluoro-substituted ketones.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
[2-(6-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine: Similar structure with a different position of the fluoro group.
[3-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine: Similar structure with a different position of the ethyl group.
Uniqueness:
Fluoro Substitution: The presence of the fluoro group at the 4-position of the indole ring enhances the compound’s stability and biological activity compared to other similar compounds.
Biological Activity: The specific substitution pattern of [2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine may result in unique biological activities and therapeutic potential.
Properties
CAS No. |
1644-64-0 |
|---|---|
Molecular Formula |
C12H15FN2 |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-(4-fluoro-1H-indol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H15FN2/c1-15(2)7-6-9-8-14-11-5-3-4-10(13)12(9)11/h3-5,8,14H,6-7H2,1-2H3 |
InChI Key |
ISJZKVWGUWBUFG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


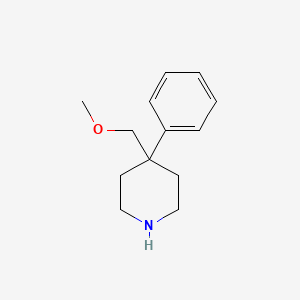
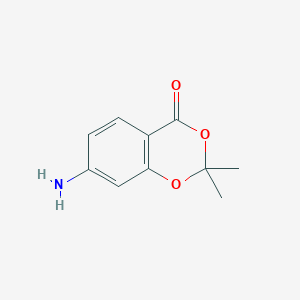
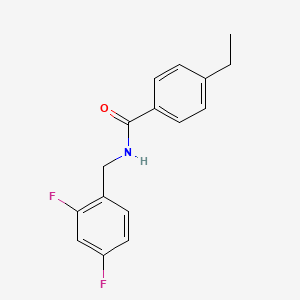
![1-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-1H-pyrazol-4-ylamine](/img/structure/B8346980.png)
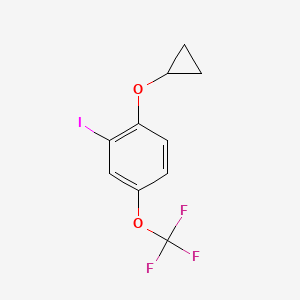
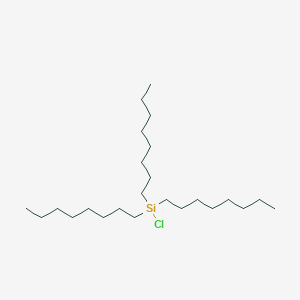
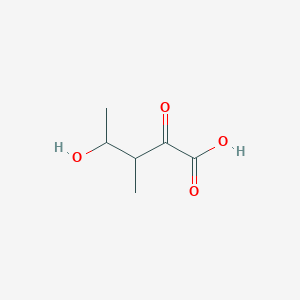
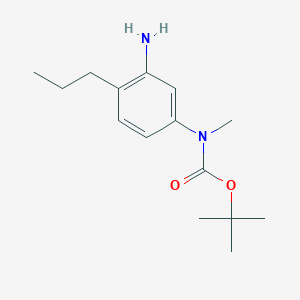
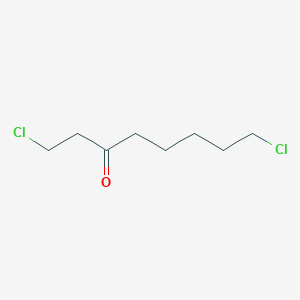
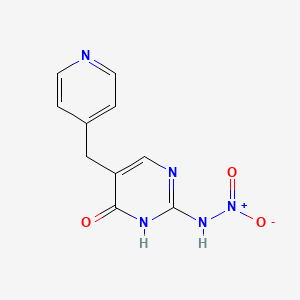
![Ethyl 5-oxo-5,7-dihydrobenzo[a]phenazine-6-carboxylate](/img/structure/B8347026.png)
